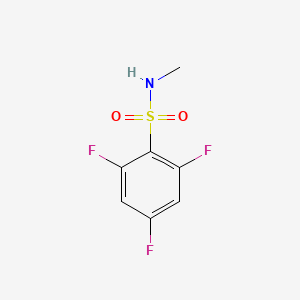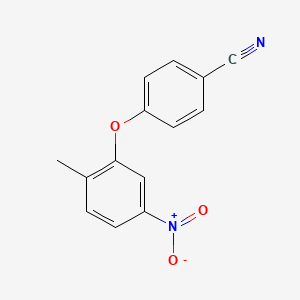
4-(2-Methyl-5-nitrophenoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-5-nitrophenoxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzonitrile group attached to a phenoxy group, which is further substituted with a methyl and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5-nitrophenoxy)benzonitrile typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 2-methyl-5-nitrophenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-(2-Methyl-5-nitrophenoxy)benzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Ammonia (NH3), water (H2O), acidic or basic conditions.
Major Products Formed
Reduction: 4-(2-Methyl-5-aminophenoxy)benzonitrile.
Oxidation: 4-(2-Carboxy-5-nitrophenoxy)benzonitrile.
Substitution: 4-(2-Methyl-5-nitrophenoxy)benzamide.
科学研究应用
4-(2-Methyl-5-nitrophenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving nitrile hydratases and nitrilases.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.
作用机制
The mechanism of action of 4-(2-Methyl-5-nitrophenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitrile groups. The nitro group can also participate in redox reactions, potentially affecting cellular oxidative stress pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methyl-5-nitrobenzonitrile: Similar structure but lacks the phenoxy group.
4-(2-Methylphenoxy)benzonitrile: Similar structure but lacks the nitro group.
4-(2-Nitrophenoxy)benzonitrile: Similar structure but lacks the methyl group.
Uniqueness
4-(2-Methyl-5-nitrophenoxy)benzonitrile is unique due to the presence of both the nitro and methyl groups on the phenoxy ring This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs
属性
IUPAC Name |
4-(2-methyl-5-nitrophenoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-10-2-5-12(16(17)18)8-14(10)19-13-6-3-11(9-15)4-7-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOYUSDTVZPYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
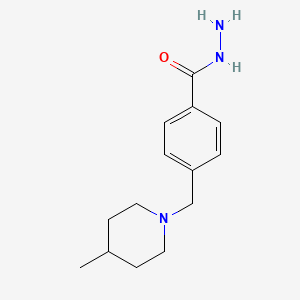
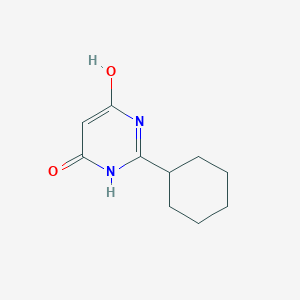
![6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one](/img/structure/B7859942.png)
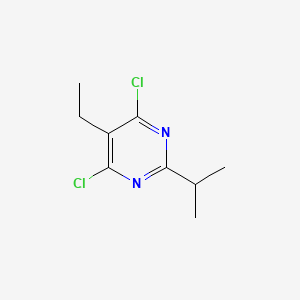
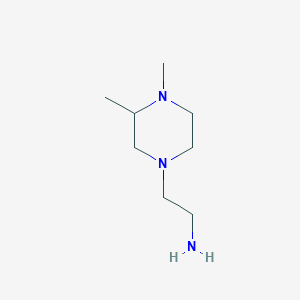
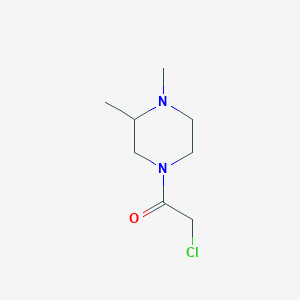
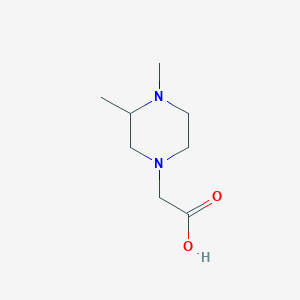
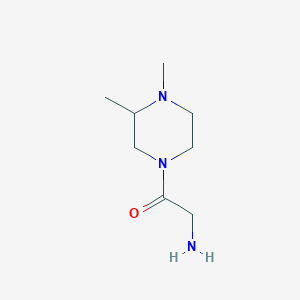

![N-[(4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B7859988.png)
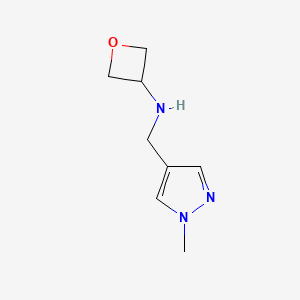
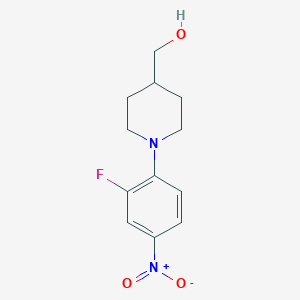
![tert-butyl N-[(3-amino-4-methoxyphenyl)methyl]carbamate](/img/structure/B7860014.png)
